molecular formula C16H16BrNO2 B13504365 Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate

Cat. No.: B13504365
M. Wt: 334.21 g/mol
InChI Key: WUKNNBIUNQMMQF-LBPRGKRZSA-N
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Description

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a bromophenyl group, and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-(1-(3-bromophenyl)ethyl)amine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve (S)-(1-(3-bromophenyl)ethyl)amine in an organic solvent such as dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of benzyl (S)-(1-phenylethyl)carbamate.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate involves its role as a protecting group for amines. The benzyl carbamate moiety can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

    Benzyl carbamate: A simpler carbamate with similar protecting group properties.

    t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed under basic conditions.

Uniqueness: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis, offering additional reactivity compared to simpler carbamates.

Biological Activity

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group attached to a carbamate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}BrN1_{1}O2_{2}
  • CAS Number : 477312-67-7

The compound's structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Research has indicated that various carbamate derivatives exhibit inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. This compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Inhibition Potency : The compound demonstrated moderate inhibitory activity against AChE with an IC50_{50} value that suggests it could serve as a lead compound for further optimization in the development of cholinesterase inhibitors .

Antimicrobial Activity

In addition to its enzyme inhibition properties, this compound has been screened for antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

  • Activity Against Bacteria : In vitro studies have reported that related compounds demonstrate activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The specific efficacy of this compound against these organisms remains to be fully elucidated but suggests potential for further investigation .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was assessed using human monocytic leukaemia THP-1 cell lines. Results indicated that the compound exhibited insignificant toxicity at therapeutic concentrations, which is a favorable characteristic for drug development .

Case Studies and Experimental Data

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFindings
Moderate AChE inhibition; potential as a cholinesterase inhibitor.
Antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
Insignificant cytotoxicity in THP-1 cell lines; indicates safety for potential therapeutic use.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents on the phenyl ring in modulating biological activity. For instance, variations in the bromine position and the nature of the carbamate group significantly influence both enzyme inhibition and antimicrobial potency .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m0/s1

InChI Key

WUKNNBIUNQMMQF-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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